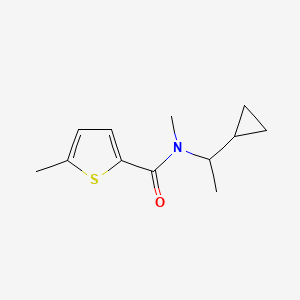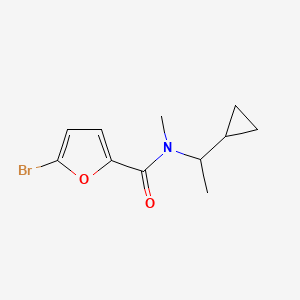
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it an important tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
Studies have shown that 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone can have a variety of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone in lab experiments is its unique structure and properties, which make it an important tool for investigating various biochemical and physiological processes. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone. Some potential areas of investigation include the development of new synthesis methods, the investigation of the compound's potential therapeutic applications, and the exploration of its effects on various neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential limitations and side effects.
Synthesemethoden
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone can be achieved through a variety of methods, including the reduction of quinoline derivatives and the condensation of pyridine and ketone compounds. One commonly used method involves the reaction of 2-methylpyridine-6-carboxaldehyde with cyclohexanone in the presence of sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of applications in the fields of biochemistry, pharmacology, and neuroscience.
Eigenschaften
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-6-4-9-14(17-12)16(19)18-11-5-8-13-7-2-3-10-15(13)18/h4,6,9,13,15H,2-3,5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSWAMRPJEURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)






![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)

